3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione
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Overview
Description
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of an ethylamino group attached to the third carbon of the pyrrole ring, a methyl group attached to the first carbon, and two keto groups at the second and fifth positions. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrrole-2,5-dione with ethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from impurities.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of diols.
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the ethylamino group.
Scientific Research Applications
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but with a methylamino group instead of an ethylamino group.
3-(Ethylamino)-1-ethyl-1H-pyrrole-2,5-dione: Similar structure but with an ethyl group at the first carbon instead of a methyl group.
3-(Ethylamino)-1-methyl-1H-pyrrole-2,4-dione: Similar structure but with keto groups at the second and fourth positions instead of the second and fifth positions.
Uniqueness
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
607692-24-0 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(ethylamino)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-5-4-6(10)9(2)7(5)11/h4,8H,3H2,1-2H3 |
InChI Key |
KJBLTDYUAKYRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=O)N(C1=O)C |
Origin of Product |
United States |
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